molecular formula C11H17NO B13257234 (Furan-2-ylmethyl)(hex-5-en-2-yl)amine

(Furan-2-ylmethyl)(hex-5-en-2-yl)amine

Cat. No.: B13257234
M. Wt: 179.26 g/mol
InChI Key: LRPZMCTVFGYLGQ-UHFFFAOYSA-N
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Description

(Furan-2-ylmethyl)(hex-5-en-2-yl)amine is an organic compound with the molecular formula C11H17NO. It is characterized by the presence of a furan ring and an amine group, making it a valuable compound in various chemical and biological applications. The furan ring is a five-membered aromatic ring with one oxygen atom, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-ylmethyl)(hex-5-en-2-yl)amine typically involves the reaction of furan-2-carboxaldehyde with hex-5-en-2-amine. The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This method allows for rapid and efficient production of the compound under controlled conditions, reducing reaction times and improving yields .

Chemical Reactions Analysis

Types of Reactions

(Furan-2-ylmethyl)(hex-5-en-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.

    Reduction: The amine group can be reduced to form the corresponding amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid.

    Reduction: The corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Furan-2-ylmethyl)(hex-5-en-2-yl)amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (Furan-2-ylmethyl)(hex-5-en-2-yl)amine involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxaldehyde: A precursor in the synthesis of (Furan-2-ylmethyl)(hex-5-en-2-yl)amine.

    Hex-5-en-2-amine: Another precursor used in the synthesis.

    Furan-2-carboxylic acid: An oxidation product of the furan ring.

Uniqueness

This compound is unique due to its combination of a furan ring and an amine group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N-(furan-2-ylmethyl)hex-5-en-2-amine

InChI

InChI=1S/C11H17NO/c1-3-4-6-10(2)12-9-11-7-5-8-13-11/h3,5,7-8,10,12H,1,4,6,9H2,2H3

InChI Key

LRPZMCTVFGYLGQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)NCC1=CC=CO1

Origin of Product

United States

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